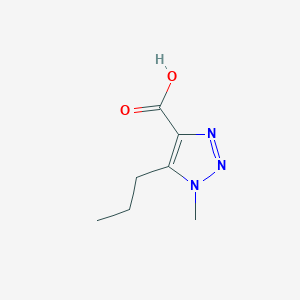![molecular formula C9H13N2NaO12P2 B12307131 Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate is a complex organic compound with significant importance in various scientific fields. This compound is also known as Uridine-5’-diphosphate sodium salt and is a nucleotide derivative. It plays a crucial role in biochemical processes, particularly in the synthesis of glycogen and the metabolism of carbohydrates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate involves multiple steps. The primary synthetic route includes the phosphorylation of uridine, a nucleoside, to form uridine monophosphate, which is further phosphorylated to produce uridine diphosphate. The reaction conditions typically involve the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is carried out through enzymatic synthesis, where enzymes like nucleoside diphosphate kinases catalyze the phosphorylation reactions. This method is preferred due to its high specificity and efficiency. The process involves the use of microbial fermentation to produce the necessary enzymes, followed by the extraction and purification of the final product .
化学反应分析
Types of Reactions
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine triphosphate.
Reduction: It can be reduced to form uridine monophosphate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include uridine triphosphate, uridine monophosphate, and various substituted uridine derivatives .
科学研究应用
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotide analogs.
Biology: It plays a crucial role in the study of carbohydrate metabolism and glycogen synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of bioactive compounds and as a biochemical reagent.
作用机制
The mechanism of action of Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate involves its role as a substrate in enzymatic reactions. It acts as a donor of phosphate groups in the synthesis of glycogen and other biochemical processes. The molecular targets include enzymes like glycogen synthase and nucleoside diphosphate kinases, which facilitate the transfer of phosphate groups .
相似化合物的比较
Similar Compounds
Uridine monophosphate: A precursor in the synthesis of uridine diphosphate.
Uridine triphosphate: A product formed from the oxidation of uridine diphosphate.
Cytidine diphosphate: Another nucleotide derivative with similar biochemical functions.
Uniqueness
Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate is unique due to its specific role in carbohydrate metabolism and its use as a biochemical reagent in various scientific fields. Its ability to act as a phosphate donor in enzymatic reactions sets it apart from other nucleotide derivatives .
属性
分子式 |
C9H13N2NaO12P2 |
|---|---|
分子量 |
426.14 g/mol |
IUPAC 名称 |
sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q;+1/p-1 |
InChI 键 |
OCSYTSDILWGALR-UHFFFAOYSA-M |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


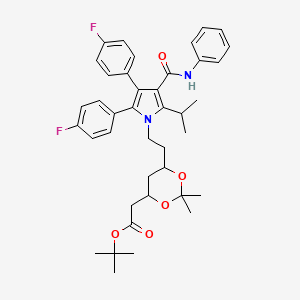
![2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12307064.png)

![[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12307073.png)
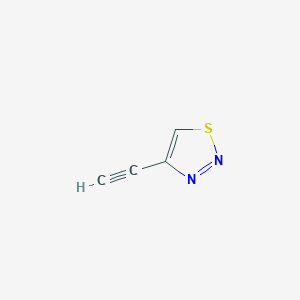
![N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B12307088.png)

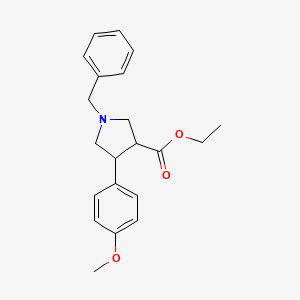
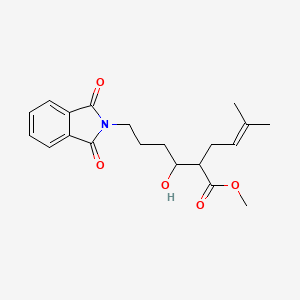
![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)
![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)

![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)
